molecular formula C15H16O3 B8768189 [2-(Benzyloxy)-3-methoxyphenyl]methanol

[2-(Benzyloxy)-3-methoxyphenyl]methanol

Cat. No.: B8768189
M. Wt: 244.28 g/mol
InChI Key: OQIGXCSBMYVDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Benzyloxy)-3-methoxyphenyl]methanol is a benzyl-protected phenolic alcohol with the molecular formula $ \text{C}{15}\text{H}{16}\text{O}{3} $. Its structure features a benzyloxy group at the 2-position, a methoxy group at the 3-position, and a hydroxymethyl (-CH$2$OH) group attached to the aromatic ring (Figure 1). Its synthesis typically involves Grignard reactions between substituted bromobenzenes and benzaldehydes, followed by sodium borohydride reduction .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(3-methoxy-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3

InChI Key

OQIGXCSBMYVDOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Bis(4-(benzyloxy)-3-methoxyphenyl)methanol (3a)

  • Structure: A dimeric analog with two 4-(benzyloxy)-3-methoxyphenyl groups linked to a central methanol group.
  • Synthesis : Formed via Grignard coupling of 4-(benzyloxy)-3-methoxybenzaldehyde and 1-(benzyloxy)-4-bromo-2-methoxybenzene, yielding 46% .
  • Key Differences :
    • Reactivity : The dimeric structure enables further cross-coupling reactions (e.g., bromination) to synthesize complex lignans like Quebecol.
    • Applications : Used in anticancer research due to its role in generating bioactive natural products .

[4-(Benzyloxy)-3-methoxyphenyl]methanol (Positional Isomer)

  • Structure : Benzyloxy and methoxy groups at 4- and 3-positions , respectively, with a hydroxymethyl group.
  • Synthesis : Derived from sodium borohydride reduction of a benzaldehyde precursor .

1-(Benzyloxy)-2-methoxy-4-(2,2,2-trifluoroethyl)benzene (8b)

  • Structure : Replaces the hydroxymethyl group with a trifluoroethyl (-CF$2$CF$3$) group.
  • Synthesis: Synthesized via CuI-catalyzed deoxytrifluoromethylation of [2-(Benzyloxy)-3-methoxyphenyl]methanol, yielding 62% .
  • Key Differences :
    • Electronic Effects : The electron-withdrawing CF$_3$ group reduces electron density on the aromatic ring, altering its interactions in medicinal chemistry applications.
    • Applications : Useful in fluorinated drug candidates for enhanced metabolic stability .

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid

  • Structure : Features an acetic acid (-CH$_2$COOH) group instead of hydroxymethyl.
  • Synthesis : Prepared via esterification and hydrolysis of substituted benzaldehydes .
  • Key Differences :
    • Solubility : The carboxylic acid group improves water solubility, making it suitable for aqueous-phase reactions.
    • Biological Activity : Enhanced hydrogen-bonding capacity may improve binding to enzymes like acetylcholinesterase .

2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide

  • Structure : Contains two aromatic rings connected via an ethylacetamide chain .
  • Key Differences :
    • Pharmacokinetics : The amide group enhances metabolic stability and facilitates interactions with biological targets (e.g., kinases or receptors) .

Comparative Data Table

Compound Name Substituents/Modifications Synthesis Yield Key Applications References
This compound 2-BnO, 3-MeO, -CH$_2$OH ~50% Quebecol synthesis, anticancer
Bis(4-BnO-3-MeO-phenyl)methanol (3a) Dimeric analog with central -CH$_2$OH 46% Anticancer intermediates
[4-BnO-3-MeO-phenyl]methanol Positional isomer (4-BnO, 3-MeO) Not reported Lamellarin D synthesis
1-BnO-2-MeO-4-CF$3$CH$2$-benzene (8b) -CF$2$CF$3$ substitution 62% Fluorinated drug candidates
2-(3-BnO-4-MeO-phenyl)acetic Acid -CH$_2$COOH substitution Not reported Enzyme inhibition studies

Key Findings and Implications

  • Substituent Position : The 2-benzyloxy group in the target compound vs. 4-benzyloxy in isomers significantly impacts steric and electronic profiles, altering reactivity in cross-coupling reactions .
  • Functional Groups : Hydroxymethyl (-CH$2$OH) vs. carboxylic acid (-COOH) or trifluoroethyl (-CF$3$) groups dictate solubility, metabolic stability, and target-binding affinity .
  • Dimerization: Bis(4-BnO-3-MeO-phenyl)methanol’s dimeric structure enables access to complex lignans but requires lower-yield synthetic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.